2-Chloro-6-methoxy-4-methylnicotinaldehyde
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Overview
Description
2-Chloro-6-methoxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methoxy-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 6-methoxy-4-methylnicotinaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Another synthetic route involves the methoxylation of 2-chloro-4-methylnicotinaldehyde. This can be achieved by reacting the compound with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically conducted at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 2-Chloro-6-methoxy-4-methylnicotinic acid.
Reduction: 2-Chloro-6-methoxy-4-methyl-3-pyridinemethanol.
Substitution: 2-Methoxy-6-methoxy-4-methylnicotinaldehyde.
Scientific Research Applications
2-Chloro-6-methoxy-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine and methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxy-4-methylquinoline: Similar structure but with a quinoline ring instead of a nicotinaldehyde ring.
4-Chloro-6-methoxy-2-methylquinoline: Another quinoline derivative with similar substituents.
6-Chloro-2-methoxy-4-methylnicotinaldehyde: A positional isomer with the chlorine and methoxy groups swapped.
Uniqueness
2-Chloro-6-methoxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-6-methoxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(12-2)10-8(9)6(5)4-11/h3-4H,1-2H3 |
InChI Key |
KTKJGXIUMZWMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C=O)Cl)OC |
Origin of Product |
United States |
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